molecular formula C10H20N2 B15254810 2-Methyl-5-(pyrrolidin-1-yl)piperidine

2-Methyl-5-(pyrrolidin-1-yl)piperidine

Cat. No.: B15254810
M. Wt: 168.28 g/mol
InChI Key: OIHRREASVADLTK-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both piperidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidin-1-yl)piperidine typically involves the reaction of piperidine derivatives with pyrrolidine under controlled conditions. One common method includes the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. These reactants undergo a series of reactions, including cyclization and functional group modifications, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the molecule.

Scientific Research Applications

2-Methyl-5-(pyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.

    Piperidine: A six-membered nitrogen-containing ring that is a common scaffold in drug design.

    Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activity.

Uniqueness

2-Methyl-5-(pyrrolidin-1-yl)piperidine is unique due to its combination of piperidine and pyrrolidine rings, which allows for specific interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile molecule in scientific research .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C10H20N2/c1-9-4-5-10(8-11-9)12-6-2-3-7-12/h9-11H,2-8H2,1H3

InChI Key

OIHRREASVADLTK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N2CCCC2

Origin of Product

United States

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